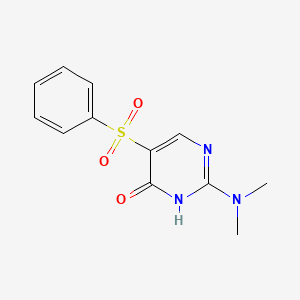

2-(Dimethylamino)-5-(phenylsulfonyl)-4-pyrimidinol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Dimethylamino)-5-(phenylsulfonyl)-4-pyrimidinol (DMAP-PY) is a synthetic compound that has been studied for its potential applications in a variety of scientific research fields. DMAP-PY is a derivative of pyrimidinol, which is a heterocyclic aromatic compound that is composed of three nitrogen atoms and four carbon atoms. DMAP-PY has been studied for its potential to act as a catalyst for various reactions, as well as its ability to act as a ligand for metal ions. In addition, DMAP-PY has been investigated for its potential applications in the fields of drug delivery, biochemistry, and physiology.

Applications De Recherche Scientifique

Chemical Structure and Functional Groups

The queried compound contains several functional groups and structural motifs common in pharmaceuticals and research chemicals, such as a pyrimidinol ring, a sulfonyl group, and a dimethylamino group. These features suggest potential applications in drug discovery and development, given their relevance in medicinal chemistry for their pharmacological properties.

Potential Research Applications

Pharmacological Research : Compounds with similar structures, such as those containing pyrimidine rings, are often explored for their pharmacological effects. For example, studies on N-Benzylphenethylamine ("NBOMe") hallucinogens have focused on their binding affinity to 5-HT2A receptors, indicating the potential for research into psychiatric and neurological disorders (Halberstadt, 2017).

Chemical Synthesis and Catalysis : The importance of hybrid catalysts in the synthesis of complex organic compounds, including pyrimidines, highlights the potential for research into new synthetic methodologies. Such studies can lead to the development of more efficient, selective, and environmentally friendly chemical processes (Parmar, Vala, & Patel, 2023).

Neurodegenerative Disease Research : Compounds structurally related to 2-(Dimethylamino)-5-(phenylsulfonyl)-4-pyrimidinol may be used in the development of diagnostic tools or treatments for diseases like Alzheimer's. For instance, amyloid imaging ligands used to measure amyloid in vivo in the brain are crucial for understanding the pathophysiological mechanisms and progression of Alzheimer's disease (Nordberg, 2007).

Antidiabetic Drug Research : Metformin, another compound with a dimethylamino group, serves as a prime example of the therapeutic potential of such structures. Its mechanism involves improving hepatic and peripheral tissue sensitivity to insulin, indicating a research avenue into metabolic disorders (Triggle & Ding, 2017).

Propriétés

IUPAC Name |

5-(benzenesulfonyl)-2-(dimethylamino)-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3S/c1-15(2)12-13-8-10(11(16)14-12)19(17,18)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBXCWARQOVLKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C(=O)N1)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49679210 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorobenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2933582.png)

![2-Chloro-N-[2,2-difluoro-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]acetamide](/img/structure/B2933585.png)

![4-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B2933587.png)

![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2933592.png)

![Methyl 4-({[3-(methylsulfonyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B2933594.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(2,5-difluorophenyl)methanesulfonamide](/img/structure/B2933601.png)

![N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2933602.png)